molecular formula C35H50N2O5S B068292 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one CAS No. 185418-50-2

7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one

Cat. No. B068292
CAS RN: 185418-50-2
M. Wt: 610.8 g/mol
InChI Key: ILUVOFSUURZFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one is a compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in different fields of research. In

Mechanism of Action

The mechanism of action of 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one is not fully understood. However, it has been proposed that the compound binds to the ATP-binding site of protein kinase CK2, inhibiting its activity. Additionally, the compound has been shown to bind to amyloid-beta fibrils, which are involved in the pathogenesis of Alzheimer's disease, leading to their disaggregation.
Biochemical and Physiological Effects:
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase CK2, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, it has been shown to disaggregate amyloid-beta fibrils, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for protein kinase CK2, which makes it a useful tool for studying the role of this kinase in cellular processes. Additionally, its ability to detect protein aggregation in Alzheimer's disease makes it a useful tool for studying the pathogenesis of this disease. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research can be done to understand its mechanism of action and its effects on other cellular processes. Moreover, research can be done to improve its solubility and stability in aqueous solutions, which can enhance its usefulness in different experiments.

Synthesis Methods

The synthesis of 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has been achieved using different methods. One of the most common methods is the condensation of 2-aminobenzothiazole with 4-hydroxybenzaldehyde, followed by the reaction of the resulting product with undecylbromide. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has shown promising results in different fields of scientific research. It has been used as a fluorescent probe for the detection of protein aggregation in Alzheimer's disease. Additionally, it has been used as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

CAS RN

185418-50-2

Product Name

7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one

Molecular Formula

C35H50N2O5S

Molecular Weight

610.8 g/mol

IUPAC Name

2-amino-5,10-dihydroxy-4,9-di(undecyl)-[1]benzofuro[3,2-e][1,3]benzothiazole-7,8-dione

InChI

InChI=1S/C35H50N2O5S/c1-3-5-7-9-11-13-15-17-19-21-23-28(38)26-25-27-34(43-35(36)37-27)24(22-20-18-16-14-12-10-8-6-4-2)30(40)32(25)42-33(26)31(41)29(23)39/h38,40H,3-22H2,1-2H3,(H2,36,37)

InChI Key

ILUVOFSUURZFMZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=C(C2=C(C3=C(O2)C(=O)C(=O)C(=C3O)CCCCCCCCCCC)C4=C1SC(=N4)N)O

Canonical SMILES

CCCCCCCCCCCC1=C(C2=C(C3=C(O2)C(=O)C(=O)C(=C3O)CCCCCCCCCCC)C4=C1SC(=N4)N)O

synonyms

Benzofuro[3,2-e]benzothiazol-5(2H)-one, 7,8,10-trihydroxy-2-imino-4,9-diundecyl-

Origin of Product

United States

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